molecular formula C5H9NO4 B13176380 Formylhomoserine

Formylhomoserine

Cat. No.: B13176380
M. Wt: 147.13 g/mol
InChI Key: JKSPOYJSEWDDSQ-UHFFFAOYSA-N
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Description

Formylhomoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formyl group attached to the amino acid homoserine

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylhomoserine can be synthesized through several methods. One common approach involves the formylation of homoserine using formylating agents such as formic acid or formyl chloride. The reaction typically occurs under mild conditions, with the formyl group being introduced at the amino group of homoserine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Formylhomoserine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of homoserine.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Homoserine

    Reduction: Hydroxymethylhomoserine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Formylhomoserine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of formylhomoserine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where this compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Formylhomoserine can be compared with other similar compounds such as:

    Formylmethionine: Another formylated amino acid used in protein synthesis.

    Formylglycine: A compound involved in the biosynthesis of certain antibiotics.

    Formyltryptophan: A formylated derivative of tryptophan with unique biological properties.

Uniqueness: this compound is unique due to its specific structure and the presence of both a formyl group and a homoserine backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Formylhomoserine is an intriguing compound that has garnered attention in the field of biological research due to its potential roles in various biological processes. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound is a derivative of homoserine, characterized by the addition of a formyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : C4_4H7_7NO2_2
  • Molecular Weight : 101.10 g/mol

This modification enhances its reactivity and potential interaction with biological receptors.

Interaction with Formyl Peptide Receptors (FPRs)

This compound is known to interact with formyl peptide receptors (FPRs), which are G-protein coupled receptors involved in immune responses. These receptors recognize formylated peptides, typically derived from bacterial proteins, signaling through pathways that lead to chemotaxis and inflammatory responses.

  • FPR1 : This receptor shows a high affinity for formyl peptides, mediating phagocyte functions and playing a critical role in host defense mechanisms.
  • FPR2 : Exhibits lower affinity but can still discriminate between different formyl peptides, influencing various physiological processes including inflammation and tissue repair .

Immunomodulatory Effects

Research indicates that this compound may have immunomodulatory effects. It can enhance the activity of immune cells such as macrophages, promoting phagocytosis and the secretion of pro-inflammatory cytokines. This property suggests its potential use in therapeutic applications aimed at boosting immune responses .

Neuroprotective Properties

Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. By modulating inflammatory responses in the central nervous system, they could potentially mitigate neurodegenerative processes .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
ImmunomodulationEnhances macrophage activity
NeuroprotectionReduces inflammation in CNS
ChemotaxisActivates FPRs leading to immune cell recruitment

Experimental Studies

In vitro studies have demonstrated that this compound influences various cellular pathways:

  • Macrophage Activation : Incubation with this compound resulted in increased phagocytic activity and cytokine production in RAW 264.7 macrophage cells.
  • Neuronal Cell Protection : In models of oxidative stress, this compound displayed protective effects against cell death, suggesting a role in neuroprotection.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-formamido-4-hydroxybutanoic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-4(5(9)10)6-3-8/h3-4,7H,1-2H2,(H,6,8)(H,9,10)

InChI Key

JKSPOYJSEWDDSQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)O)NC=O

Origin of Product

United States

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